molecular formula C9H12BrNO2 B13572850 (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL

Katalognummer: B13572850
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: JIIQSZURHGJXTF-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Amination: The amino group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), thiols, or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups contribute to hydrophobic interactions and electronic effects. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL: Similar structure with a chlorine atom instead of bromine.

    (2R)-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-OL: Similar structure with a fluorine atom instead of bromine.

    (2R)-2-Amino-2-(5-iodo-2-methoxyphenyl)ethan-1-OL: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL imparts unique reactivity and biological activity compared to its halogen-substituted analogs. Bromine’s size and electronic properties influence the compound’s interaction with molecular targets, making it a valuable molecule for specific applications.

Eigenschaften

Molekularformel

C9H12BrNO2

Molekulargewicht

246.10 g/mol

IUPAC-Name

(2R)-2-amino-2-(5-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI-Schlüssel

JIIQSZURHGJXTF-QMMMGPOBSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Br)[C@H](CO)N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.